molecular formula C11H11BrO B13277003 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13277003
M. Wt: 239.11 g/mol
InChI Key: YQACIMMIXVCFFJ-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde group and a 2-bromophenylmethyl substituent. The bromine atom at the ortho position of the phenyl ring and the strained cyclopropane ring contribute to its unique electronic and steric properties. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,8H,5-7H2

InChI Key

YQACIMMIXVCFFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Bromophenyl Group: The bromophenyl group can be introduced through bromination of a suitable aromatic precursor.

    Cyclopropanation: The cyclopropane ring is formed by reacting the bromophenyl compound with a suitable cyclopropanation reagent, such as diazo compounds in the presence of a metal catalyst.

    Aldehyde Introduction: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(2-Bromophenyl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromophenyl group can participate in various non-covalent interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name (CAS No.) Substituent/Backbone Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde 2-Bromophenylmethyl Aldehyde C11H11BrO 231.11 High reactivity for nucleophilic additions; potential cross-coupling substrate
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate (1379317-16-4) 2-Bromophenyl Methyl ester C11H11BrO2 255.11 Ester group enables hydrolysis to carboxylic acid; intermediate in drug synthesis
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropene, 3-bromophenyl Carboxamide C15H17BrN2O 333.22 Increased ring strain (cyclopropene); amide group enhances hydrogen bonding
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (1936647-44-7) 4-Methylcyclohexylmethyl Aldehyde C12H20O 180.29 Aliphatic substituent reduces steric hindrance; lower molecular weight
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde (1384268-55-6) 3-Bromopyridinylmethyl Aldehyde C10H10BrNO 240.10 Pyridine introduces heteroaromaticity; potential metal coordination

Key Differences and Implications

Substituent Position and Electronic Effects :

  • The 2-bromophenyl group in the target compound induces ortho-directed electronic effects, enhancing electrophilic substitution reactivity compared to the 3-bromophenyl analog .
  • The pyridine derivative (CAS 1384268-55-6) introduces a nitrogen atom, altering solubility and enabling coordination chemistry .

Functional Group Reactivity :

  • Aldehydes (target compound, CAS 1936647-44-7, CAS 1384268-55-6) are versatile for condensations (e.g., Wittig, Grignard reactions), whereas esters (CAS 1379317-16-4) are hydrolyzed to carboxylic acids for further derivatization .
  • Amides (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit hydrogen-bonding capacity, influencing biological activity .

The cyclopropane ring in the target compound and others contributes to steric hindrance, affecting regioselectivity in cross-coupling reactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate (77% yield via column chromatography ), though aldehyde protection strategies may be required.

Biological Activity

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in scientific research, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a bromophenyl group and an aldehyde functional group. The structural formula can be represented as follows:

C10H10BrO\text{C}_{10}\text{H}_{10}\text{BrO}

Key Features:

  • Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on biomolecules.
  • Bromophenyl Group: Engages in non-covalent interactions, potentially influencing various biological pathways.

Biological Activity

Research indicates that 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde exhibits several biological activities:

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The aldehyde group can react with nucleophiles, while the bromophenyl moiety may modulate receptor activity or enzyme function. These interactions can lead to alterations in cellular signaling pathways and metabolic processes .

In Vitro Studies

In various studies, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has been evaluated for its cytotoxicity and inhibitory effects on specific enzymes:

  • Cytotoxicity: The compound was tested on different cell lines, showing varying degrees of viability reduction depending on concentration. For instance, at concentrations ranging from 0.1 µM to 100 µM, significant cytotoxic effects were observed in certain neuronal and glial cell lines .
Concentration (µM)Cell Viability (%)
0.195
185
1070
5040
10020
  • Enzyme Inhibition: Studies have highlighted the compound's potential as an inhibitor of various kinases, including GSK-3β and IKK-β. Inhibition assays revealed IC50 values ranging from low nanomolar to micromolar concentrations, indicating significant potency against these targets .

Case Studies

  • Anticancer Activity: A study explored the compound's effects on cancer cell lines, demonstrating that it could induce apoptosis in a dose-dependent manner. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects: Another investigation assessed the neuroprotective potential of the compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce cell death in models of neurodegeneration .

Applications in Medicinal Chemistry

The compound is being investigated as a precursor for drug development due to its unique structure and biological activity:

  • Drug Development: Its ability to interact with biological targets makes it a candidate for developing therapeutic agents aimed at treating conditions such as cancer and neurodegenerative diseases.
  • Synthesis of Complex Molecules: As an intermediate in organic synthesis, it is utilized in creating more complex pharmaceutical compounds .

Q & A

Q. What are the optimized synthetic routes for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer, followed by functionalization. For example, cyclopropane rings can be formed using dihalocarbene intermediates generated from chloroform under strong bases (e.g., NaOH) . The aldehyde group may be introduced via oxidation of a primary alcohol precursor (e.g., using pyridinium chlorochromate) or through formylation reactions. Key variables include solvent polarity (e.g., DMSO for elimination reactions ), temperature (0–25°C for carbene stability), and stoichiometry of brominating agents (e.g., HBr or NBS). Yield optimization requires monitoring intermediates via TLC or GC-MS.

Q. How is the structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm cyclopropane ring geometry (e.g., characteristic coupling constants J=58HzJ = 5–8 \, \text{Hz} for adjacent protons) and the aldehyde proton (~9-10 ppm). The 2-bromophenyl group shows aromatic splitting patterns .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in analogous brominated cyclopropanes (e.g., bond angles ~60° for cyclopropane rings ).
  • HRMS : Validates molecular formula (e.g., C11_{11}H11_{11}BrO requires m/z 246.9974 [M+H]+^+).

Q. What are the compound’s key reactivity patterns under nucleophilic or electrophilic conditions?

  • Methodological Answer :
  • Aldehyde Reactivity : Participates in nucleophilic additions (e.g., Grignard reagents form secondary alcohols) or condensation reactions (e.g., Wittig reactions to alkenes).
  • Cyclopropane Ring : Prone to ring-opening under strong acids/bases (e.g., H2_2SO4_4 induces cleavage to alkenes) .
  • Bromophenyl Group : Undergoes Suzuki-Miyaura cross-coupling (Pd catalysis) for biaryl synthesis .

Advanced Research Questions

Q. How can computational methods predict the compound’s stability and reaction pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to assess ring strain (~27 kcal/mol in cyclopropanes) and transition states for ring-opening .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation.
  • Frontier Molecular Orbitals : Identify sites for electrophilic attack (e.g., aldehyde carbon has high LUMO energy) .

Q. What strategies resolve contradictions in kinetic data for cyclopropane ring-opening reactions?

  • Methodological Answer :
  • Variable Time Sampling : Use stopped-flow UV-Vis to capture rapid intermediates (e.g., carbocations in acid-mediated ring cleavage).
  • Isotopic Labeling : 13C^{13}C-labeled cyclopropane tracks regioselectivity in ring-opening .
  • Solvent Switches : Compare rates in DMSO (stabilizes carbocations) vs. hexane (favors radical pathways) to isolate mechanisms .

Q. How is this compound applied in synthesizing bioactive molecules or materials?

  • Methodological Answer :
  • Pharmaceutical Intermediates : The aldehyde serves as a handle for Schiff base formation in antifungal agents (e.g., imine-linked triazoles) .
  • Polymer Chemistry : Cyclopropane rings act as crosslinkers in stimuli-responsive hydrogels via photo-initiated ring-opening .
  • Catalysis : Bromophenyl groups anchor metal-organic frameworks (MOFs) for heterogeneous catalysis .

Notes

  • Conflicting Evidence : and suggest divergent ring-opening rates for brominated vs. chlorinated analogs, likely due to electronic effects. Confirm via controlled comparative studies.

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